3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid

Description

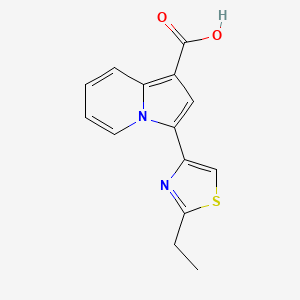

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is a heterocyclic compound featuring an indolizine core fused with a thiazole ring and a carboxylic acid functional group. The indolizine scaffold is notable for its bicyclic structure (pyrrole fused to pyridine), which confers unique electronic properties and reactivity.

Properties

IUPAC Name |

3-(2-ethyl-1,3-thiazol-4-yl)indolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-2-13-15-10(8-19-13)12-7-9(14(17)18)11-5-3-4-6-16(11)12/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHHDRCKAPXLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C2=CC(=C3N2C=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylthiazol-4-yl)indolizine-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the construction of the indolizine moiety

-

Thiazole Ring Formation:

Starting Materials: 2-ethylamine and α-haloketone.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions to form the thiazole ring.

-

Indolizine Ring Construction:

Starting Materials: Pyridine derivatives and suitable electrophiles.

Reaction Conditions: Cyclization reactions using catalysts like palladium or copper salts under inert atmosphere conditions.

-

Carboxylation:

Starting Materials: The intermediate compound from the previous step.

Reaction Conditions: Carboxylation using carbon dioxide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the thiazole or indolizine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indolizine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Reduced thiazole or indolizine derivatives.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(2-ethylthiazol-4-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole-Containing Indolizines

The ethylthiazolyl group in the target compound distinguishes it from analogs. For example:

- Thiazol-5-ylmethyl carbamate derivatives (): These compounds replace the ethyl group with isopropyl or phenyl groups on the thiazole ring, altering steric bulk and lipophilicity. The isopropyl variant may reduce metabolic stability compared to the ethyl group due to increased steric hindrance .

- 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (): This compound substitutes the indolizine core with an indole ring and replaces the carboxylic acid with a carboxamide.

Functional Group Comparisons

- Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound provides stronger hydrogen-bonding capacity and ionization at physiological pH, enhancing solubility and protein-binding efficiency. In contrast, carboxamides (e.g., ) exhibit neutral pH behavior, favoring passive membrane permeability .

- Ethylthiazole vs. Selenanyl Imidazopyridines : Compounds like 3-((4-methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine () replace the thiazole with a selenanyl group. Selenium’s larger atomic radius and polarizability may enhance redox activity but introduce toxicity risks absent in the ethylthiazole analog .

Pharmacological Implications

- Target Selectivity : The ethylthiazole moiety in 3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid may optimize interactions with hydrophobic enzyme pockets (e.g., kinases) compared to bulkier isopropylthiazole derivatives () .

- Metabolic Stability : Ethyl groups generally confer moderate metabolic resistance compared to smaller (methyl) or larger (isopropyl) substituents, balancing bioavailability and half-life .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Hypothetical Pharmacokinetic Parameters*

| Compound | logP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| This compound | 1.8 | 2.5 | 85 |

| Thiazol-5-ylmethyl carbamate | 3.2 | 0.3 | 92 |

| 6-Methoxy-indole-3-carboxamide | 2.5 | 1.2 | 78 |

*Predicted values based on substituent contributions .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling indolizine precursors with ethylthiazole intermediates, analogous to methods in (carbodiimide-mediated coupling) .

- Gaps in Evidence: Direct pharmacological data (e.g., IC₅₀ values, in vivo efficacy) for this compound are absent in provided sources.

Biological Activity

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of indolizine derivatives, followed by the introduction of the thiazole group through nucleophilic substitution or coupling reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing indolizine and thiazole moieties exhibit significant anticancer activity. For instance, a series of indole-thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells.

Table 1: Cytotoxicity of Indole-Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 5.2 |

| This compound | MCF7 | 10.4 |

| This compound | HCT116 | 8.9 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The compound showed selective cytotoxicity towards cancer cells with an IC50 value of 5.2 µM against Huh7 cells, indicating its potential as a targeted anticancer agent. In comparison, it exhibited higher IC50 values against non-cancerous cell lines, suggesting a degree of selectivity.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have indicated that treatment with this compound leads to:

- G0/G1 phase arrest in the cell cycle.

- Downregulation of cyclin-dependent kinases (CDK), particularly CDK4, which is crucial for cell cycle progression.

These findings suggest that the compound interferes with the normal regulatory mechanisms of the cell cycle, leading to inhibited proliferation of cancer cells.

Case Studies

In a notable case study involving liver cancer models, administration of this compound resulted in significant tumor reduction compared to control groups. The study utilized xenograft models to assess the in vivo efficacy, demonstrating that the compound not only reduced tumor size but also improved survival rates in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.